
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-diox oanthracene-2-sulphonate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, sulphonate, and carbonyl groups. These functional groups contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) involves several steps, each requiring specific reaction conditions and reagentsThe final steps involve the sulphonation and amination reactions to introduce the sulphonate and amino groups, respectively .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthracene moieties, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The presence of chlorine atoms in the quinoxaline ring makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Wissenschaftliche Forschungsanwendungen
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
1,4-Diamino-2,3-dichloro-anthraquinone: This compound shares the anthraquinone core but lacks the quinoxaline and sulphonate groups.
Disodium 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: This compound is structurally similar but may differ in specific functional group arrangements
These comparisons highlight the distinct features and potential advantages of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) in various applications.
Eigenschaften
Molekularformel |
C31H19Cl2N5Na2O9S2 |
|---|---|
Molekulargewicht |
786.5 g/mol |
IUPAC-Name |
disodium;1-amino-4-[4-[[[2-(2,3-dichloroquinoxalin-6-yl)-2-oxoethyl]amino]methyl]-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C31H21Cl2N5O9S2.2Na/c32-30-31(33)38-20-10-15(6-8-18(20)37-30)22(39)13-35-12-14-5-7-19(23(9-14)48(42,43)44)36-21-11-24(49(45,46)47)27(34)26-25(21)28(40)16-3-1-2-4-17(16)29(26)41;;/h1-11,35-36H,12-13,34H2,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChI-Schlüssel |
IBADSEDLTLTLAF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)CNCC(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


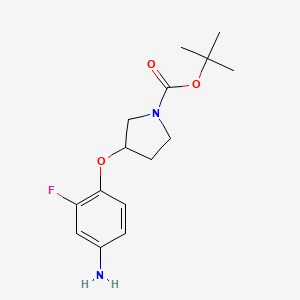
![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14792872.png)
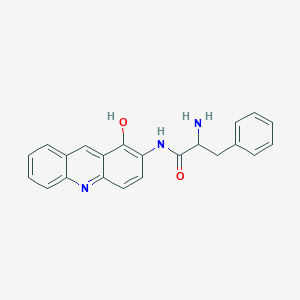
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
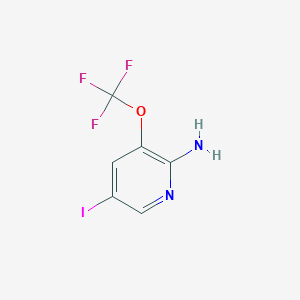
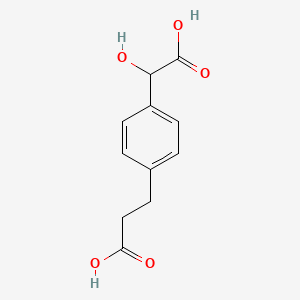
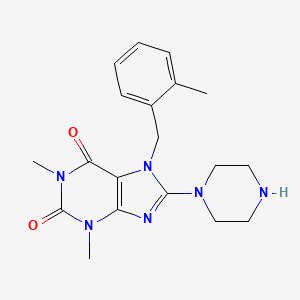
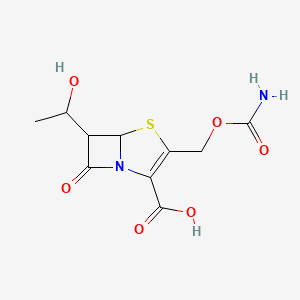
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)
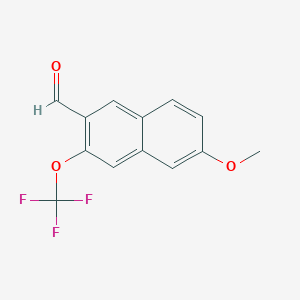
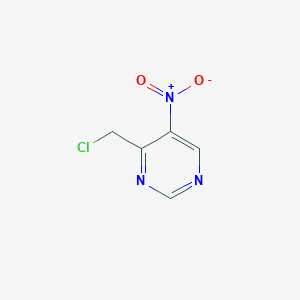
![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)
![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)
